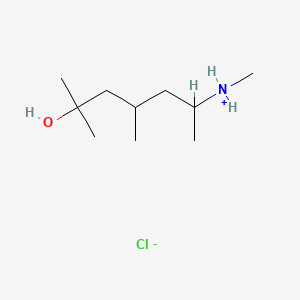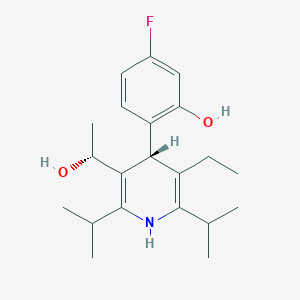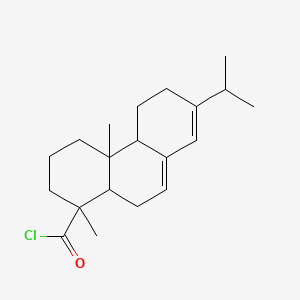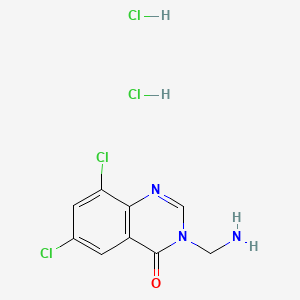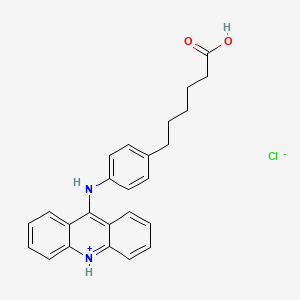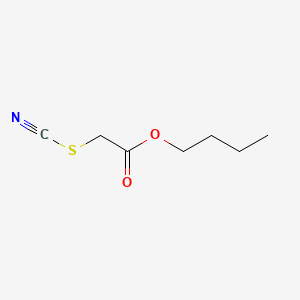
Thiocyanatoacetic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanatoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a thiocyanate group attached to the acetic acid moiety, which is further esterified with butanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
化学反応の分析
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
科学的研究の応用
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
作用機序
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
類似化合物との比較
Similar Compounds
Ethyl thiocyanatoacetate: Similar structure but with an ethyl group instead of butyl.
Methyl thiocyanatoacetate: Contains a methyl group instead of butyl.
Propyl thiocyanatoacetate: Has a propyl group instead of butyl.
Uniqueness
Thiocyanatoacetic acid butyl ester is unique due to its specific ester linkage and the presence of a butyl group, which can influence its physical and chemical properties, such as solubility and reactivity .
特性
CAS番号 |
5345-64-2 |
|---|---|
分子式 |
C7H11NO2S |
分子量 |
173.24 g/mol |
IUPAC名 |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
InChIキー |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


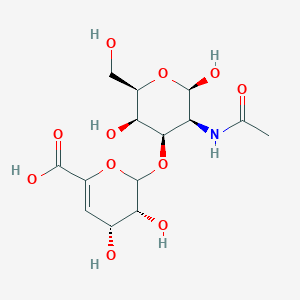
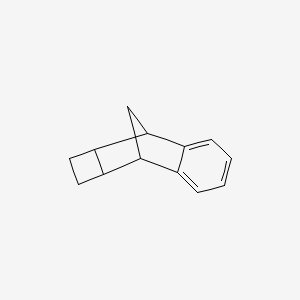
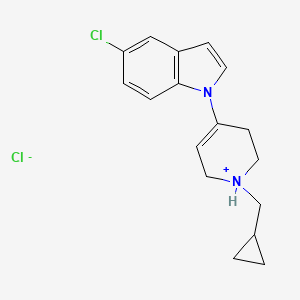
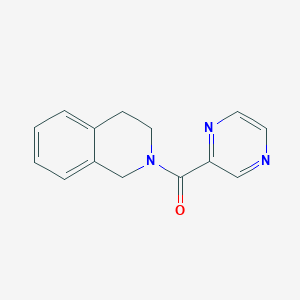
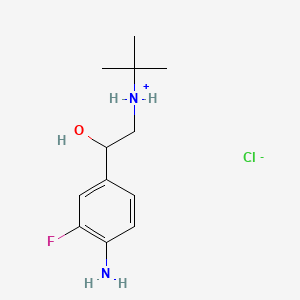
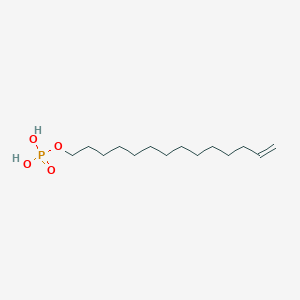
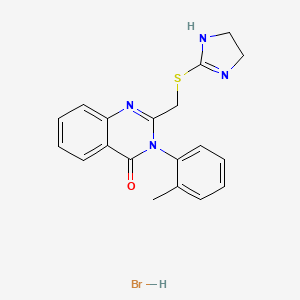
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
